[cis-2,6-Dimethylmorpholin-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[cis-2,6-Dimethylmorpholin-4-yl]acetic acid is an organic compound with the molecular formula C8H15NO3. This compound is known for its unique structure, which includes a morpholine ring substituted with two methyl groups and an acetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of [cis-2,6-Dimethylmorpholin-4-yl]acetic acid typically involves the reaction of 2,6-dimethylmorpholine with acetic acid or its derivatives. One common method includes the reaction of 2,6-dimethylmorpholine with chloroacetic acid under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[cis-2,6-Dimethylmorpholin-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where halides or other nucleophiles replace the hydroxyl group.
Scientific Research Applications
[cis-2,6-Dimethylmorpholin-4-yl]acetic acid is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [cis-2,6-Dimethylmorpholin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
[cis-2,6-Dimethylmorpholin-4-yl]acetic acid can be compared with other similar compounds, such as:
2,6-dimethylmorpholine: A precursor in the synthesis of the target compound.
4-morpholineacetic acid: Another morpholine derivative with different substitution patterns.
2,6-dimethylmorpholine hydrochloride: A related compound with similar structural features but different chemical properties.
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6-3-9(5-8(10)11)4-7(2)12-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUYTGRCKMDKDV-KNVOCYPGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.